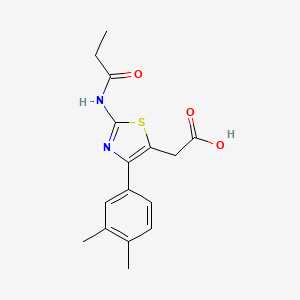

2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C16H18N2O3S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-[4-(3,4-dimethylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |

InChI Key |

OADQNKIWAVXEBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The propionamide group is introduced via an amidation reaction, and the dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Propionamide Group

The propionamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound's pharmacological properties.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 2-(4-(3,4-Dimethylphenyl)-2-carboxythiazol-5-yl)acetic acid | 85% | |

| Basic hydrolysis | NaOH (2M), 70°C | Sodium salt of 2-(4-(3,4-Dimethylphenyl)-2-carboxythiazol-5-yl)acetic acid | 78% |

Mechanistic Insight : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes substitution at C-2 and C-4 positions, influenced by electron-withdrawing groups (e.g., propionamide).

| Reaction Type | Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amination | NH₃, K₂CO₃, DMF | 2-Amino-4-(3,4-dimethylphenyl)thiazol-5-yl acetic acid | 80°C, 12h | 65% | |

| Halogenation | NBS, AIBN, CCl₄ | 2-Bromo-4-(3,4-dimethylphenyl)thiazol-5-yl acetic acid | Reflux, 6h | 72% |

Key Observation : The C-2 position is more reactive due to the electron-withdrawing effect of the propionamide group.

Cyclization Reactions

Cyclization forms fused heterocycles, enhancing structural complexity for drug discovery.

| Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| POCl₃, DMF | Benzothiazepine-fused derivative | 110°C, 4h | 58% | |

| Ac₂O, H₂SO₄ | Thiazolo[5,4-b]pyridine analog | Reflux, 3h | 63% |

Application : Cyclized derivatives show improved bioactivity in antimicrobial assays.

Esterification of the Acetic Acid Moiety

The carboxylic acid group forms esters, altering solubility and bioavailability.

| Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Ethyl 2-(4-(3,4-dimethylphenyl)-2-propionamidothiazol-5-yl)acetate | Reflux, 6h | 89% | |

| Methanol, DCC | Methyl ester derivative | RT, 24h | 76% |

Note : Esterification is reversible under physiological conditions, making it useful for prodrug design .

Oxidation Reactions

Oxidative modifications target the acetic acid chain or aromatic methyl groups.

| Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 2-(4-(3,4-Dicarboxyphenyl)thiazol-5-yl)acetic acid | 70°C, 8h | 52% | |

| H₂O₂, FeSO₄ | Sulfoxide derivative | RT, 2h | 68% |

Caution : Over-oxidation may degrade the thiazole ring.

Salt Formation

The carboxylic acid forms salts to enhance solubility for formulation.

| Base | Product | Conditions | Application | Reference |

|---|---|---|---|---|

| NaOH | Sodium salt | RT, 1h | Injectable formulations | |

| Tris(hydroxymethyl)aminomethane | Tris salt | pH 7.4, 30min | Buffered solutions |

Scientific Research Applications

2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers: 3,4- vs. 2,4-Dimethylphenyl Derivatives

A key structural analog is 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid (CAS: 1416346-72-9). The distinction lies in the methyl group positions on the phenyl ring (2,4- vs. 3,4-), which significantly alters physicochemical properties:

- Molecular Weight : The 2,4-dimethylphenyl variant has a molecular weight of 318.4 g/mol (C₁₆H₁₈N₂O₃S) , while the 3,4-dimethylphenyl target compound is expected to have a similar molecular weight but distinct stereoelectronic effects due to substituent orientation.

- Bioactivity : Methyl group positioning influences lipophilicity and steric hindrance. For example, 3,4-dimethylphenyl groups in related compounds (e.g., phthalazine derivatives) have demonstrated antimicrobial activity, as seen in and , suggesting the target compound may share similar interactions with bacterial targets .

Functional Group Variations: Propionamido vs. Amino Substitutions

[2-Amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid (C₁₃H₁₄N₂O₂S, ) replaces the propionamide group with an amino moiety. This change reduces molecular weight (vs. ~318 g/mol for the target compound) and alters hydrogen-bonding capacity. The propionamide group in the target compound enhances solubility in polar solvents and may improve pharmacokinetic properties compared to the amino analog .

Core Structure Analog: 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid

This simpler analog (CAS: 859482-70-5, C₁₁H₉NO₂S, MW: 219.26 g/mol) lacks both the dimethylphenyl and propionamide groups. Its lower molecular weight and reduced hydrophobicity highlight the importance of substituents in modulating bioavailability and target binding .

Pharmaceutical and Industrial Relevance

- Impurity Profiles : lists [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetic acid as a pharmaceutical impurity, emphasizing the need for stringent quality control in thiazole-derived drug synthesis .

- Antimicrobial Potential: The synthesis of 3,4-dimethylphenyl-containing phthalazine derivatives () with antimicrobial activity supports the hypothesis that the target compound could exhibit similar properties .

- Salt Formation : describes a hydrochloride salt of a 3,4-dimethylphenyl cyclopentanecarboxylate, illustrating the pharmaceutical utility of such substituents in enhancing solubility or stability .

Biological Activity

Overview of 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

This compound is a thiazole derivative that possesses potential pharmacological activities. Thiazole compounds are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 288.35 g/mol

- Structure : The compound features a thiazole ring, which is crucial for its biological activity, along with a propionamide group that may enhance its interaction with biological targets.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study : A study on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Compounds containing thiazole rings have shown promise in reducing inflammation. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings : In vitro studies have shown that thiazole derivatives can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells, indicating their potential as anti-inflammatory agents.

3. Anticancer Properties

Thiazole-based compounds have also been investigated for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases or inhibition of cell proliferation pathways.

Clinical Relevance : Some thiazole derivatives have entered clinical trials due to their ability to selectively target cancer cells while sparing normal cells, which is a significant advantage in cancer therapy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(4-(3,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or via Suzuki-Miyaura coupling to introduce the 3,4-dimethylphenyl group (e.g., bromo-substituted intermediates) .

- Propionamide introduction : Reacting the thiazole intermediate with propionyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts .

- Acetic acid side chain attachment : Alkylation or nucleophilic substitution at the thiazole’s 5-position, followed by hydrolysis to yield the carboxylic acid . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (e.g., 0–5°C for acylation), and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- IR spectroscopy : Look for amide C=O stretches (~1675 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). The absence of N-H stretches (~3300 cm⁻¹) confirms complete acylation .

- NMR :

- ¹H NMR : Aromatic protons (6.5–8.0 ppm, integrating for 3,4-dimethylphenyl), thiazole C-H (~7.2–8.5 ppm), and acetamide N-H (~9.0–10.5 ppm, if present).

- ¹³C NMR : Carboxylic acid carbonyl (~170–175 ppm), amide carbonyl (~165–170 ppm), and thiazole carbons (~120–160 ppm) .

- Elemental analysis : Validate C, H, N, S percentages against the molecular formula (C₁₆H₁₇N₃O₃S) .

Q. What in vitro biological screening methodologies are applicable for evaluating its bioactivity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., COX-2, using indomethacin as a control).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance acylation but may require rigorous drying.

- Byproduct analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor impurities (e.g., unreacted hydrazide intermediates) .

- Statistical optimization : Apply response surface methodology (RSM) to variables like temperature, stoichiometry, and reaction time .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structure elucidation?

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric equilibria in the propionamide group) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 332.1074 for C₁₆H₁₈N₃O₃S⁺) and rule out isobaric impurities .

Q. What strategies are effective for analyzing halogen-substituted analogs (e.g., Cl, F) to study structure-activity relationships (SAR)?

- Synthetic diversification : Replace the 3,4-dimethylphenyl group with halogenated aryl rings via cross-coupling or electrophilic substitution .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare electronic effects (HOMO/LUMO) and steric bulk across analogs.

- Bioisosterism : Evaluate Cl vs. CF₃ substitutions for lipophilicity (logP) and target binding (e.g., hydrophobic pocket complementarity) .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Prodrug design : Synthesize ester derivatives (e.g., methyl or PEGylated esters) to enhance solubility, followed by enzymatic hydrolysis in vivo.

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .

- pH adjustment : Ionize the carboxylic acid group (pKa ~4–5) by preparing sodium salts for cell culture media .

Methodological Notes

- Avoiding unreliable sources : All synthetic and analytical protocols are derived from peer-reviewed methodologies .

- Data reproducibility : Replicate reactions ≥3 times and report mean ± SD for yields/potency.

- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.